2-Ethylheptyl butyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

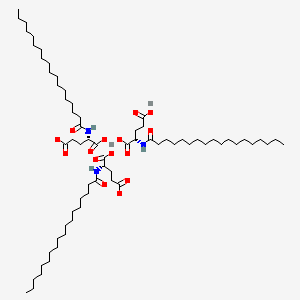

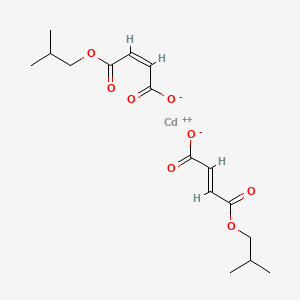

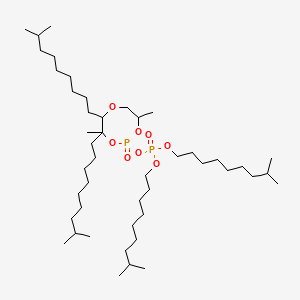

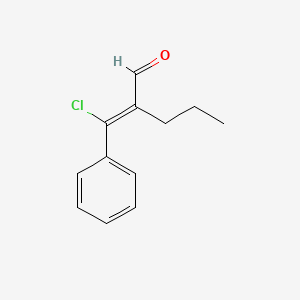

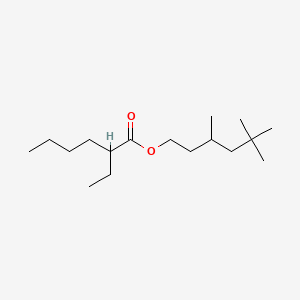

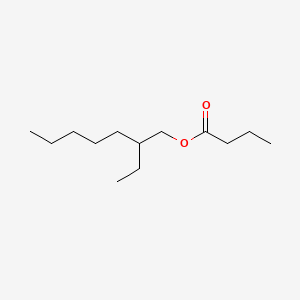

2-Ethylheptylbutyrat ist eine Esterverbindung mit der Summenformel C13H26O2. Sie ist bekannt für ihren angenehmen fruchtigen Geruch, was sie zu einem wertvollen Bestandteil in der Duftstoff- und Aromaindustrie macht. Diese Verbindung wird auch als Butansäure-2-ethylheptylester bezeichnet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 2-Ethylheptylbutyrat kann durch die Veresterungsreaktion von Butansäure und 2-Ethylheptanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines sauren Katalysators wie Schwefelsäure oder p-Toluolsulfonsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die Entfernung von Wasser zu ermöglichen, wodurch die Reaktion in Richtung der Esterbildung getrieben wird.

Industrielle Produktionsmethoden: In industrieller Umgebung beinhaltet die Herstellung von 2-Ethylheptylbutyrat kontinuierliche Veresterungsprozesse. Die Reaktanten, Butansäure und 2-Ethylheptanol, werden zusammen mit einem sauren Katalysator in einen Reaktor geleitet. Das Reaktionsgemisch wird erhitzt und das während der Reaktion gebildete Wasser kontinuierlich entfernt. Das Esterprodukt wird dann durch Destillation gereinigt, um hochreines 2-Ethylheptylbutyrat zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Ethylheptylbutyrat unterliegt, wie andere Ester, verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: In Gegenwart von Wasser und einem sauren oder basischen Katalysator kann 2-Ethylheptylbutyrat hydrolysiert werden, um Butansäure und 2-Ethylheptanol zu ergeben.

Reduktion: Ester können mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Alkoholen reduziert werden.

Umesterung: Diese Reaktion beinhaltet den Austausch der Alkoxygruppe des Esters mit einem anderen Alkohol, wodurch ein anderer Ester gebildet wird.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen mit Wasser.

Reduktion: Lithiumaluminiumhydrid unter wasserfreien Bedingungen.

Umesterung: Katalysatoren wie Natriummethanolat oder Schwefelsäure.

Hauptprodukte, die gebildet werden:

Hydrolyse: Butansäure und 2-Ethylheptanol.

Reduktion: 2-Ethylheptanol.

Umesterung: Ein anderer Ester, abhängig vom verwendeten Alkohol.

Wissenschaftliche Forschungsanwendungen

2-Ethylheptylbutyrat hat verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie:

Duftstoff- und Aromaindustrie: Aufgrund seines fruchtigen Geruchs wird es als Duftstoff in Parfüms und als Aromastoff in Lebensmittelprodukten verwendet.

Chemische Forschung: Es dient als Modellverbindung in Studien zur Veresterungs- und Hydrolysereaktionen.

Biologische Studien: Ester wie 2-Ethylheptylbutyrat werden in Studien im Zusammenhang mit enzymkatalysierten Reaktionen und Stoffwechselwegen verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von 2-Ethylheptylbutyrat in biologischen Systemen beinhaltet seine Wechselwirkung mit Geruchsrezeptoren, die für die Erkennung von Gerüchen verantwortlich sind. Der Ester bindet an diese Rezeptoren und löst einen Signaltransduktionsweg aus, der zur Wahrnehmung eines fruchtigen Geruchs führt. Bei chemischen Reaktionen wird die Esterbindung einem nukleophilen Angriff unterzogen, was je nach Reaktionsbedingungen zur Bildung verschiedener Produkte führt.

Vergleich Mit ähnlichen Verbindungen

2-Ethylheptylbutyrat kann mit anderen Estern verglichen werden, wie zum Beispiel:

Ethylbutyrat: Bekannt für seinen ananasartigen Geruch, der in Aromen verwendet wird.

Methylbutyrat: Hat einen apfelartigen Geruch, der ebenfalls in Aromen verwendet wird.

Isoamylbutyrat: Bekannt für seinen fruchtigen Geruch, der in Parfüms und Aromen verwendet wird.

Einzigartigkeit: Was 2-Ethylheptylbutyrat auszeichnet, ist seine spezifische Kombination aus der 2-Ethylheptylgruppe und Butansäure, die ihm ein einzigartiges Geruchsprofil und chemische Eigenschaften verleiht. Seine längere Alkylkette im Vergleich zu Ethyl- oder Methylbutyrat führt zu unterschiedlichen physikalischen Eigenschaften wie Siedepunkt und Löslichkeit.

Eigenschaften

CAS-Nummer |

94200-05-2 |

|---|---|

Molekularformel |

C13H26O2 |

Molekulargewicht |

214.34 g/mol |

IUPAC-Name |

2-ethylheptyl butanoate |

InChI |

InChI=1S/C13H26O2/c1-4-7-8-10-12(6-3)11-15-13(14)9-5-2/h12H,4-11H2,1-3H3 |

InChI-Schlüssel |

NVYHUJCPMVDGIV-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(CC)COC(=O)CCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.